
2-Amino-1,2,3-trideoxypentitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopentane-1,2-diol is an organic compound with the molecular formula C5H13NO2. It is a type of amino alcohol, which means it contains both an amino group (-NH2) and hydroxyl groups (-OH). This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Aminopentane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4-nitropentane-1,2-diol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 4-chloropentane-1,2-diol with ammonia, which replaces the chlorine atom with an amino group.
Industrial Production Methods
In industrial settings, the production of 4-aminopentane-1,2-diol often involves large-scale reduction processes. The use of high-pressure hydrogenation with palladium or platinum catalysts is common. Additionally, continuous flow reactors may be employed to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-aminopentan-2-one or 4-aminopentanal.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of 4-chloropentane-1,2-diol or 4-bromopentane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
4-Aminopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amino alcohol structures.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of 4-aminopentane-1,2-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in enzymatic reactions. These interactions can affect metabolic pathways and enzyme activities, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobutan-1,2-diol: Similar structure but with one less carbon atom.
4-Aminohexane-1,2-diol: Similar structure but with one additional carbon atom.
2-Amino-1,3-propanediol: Different positioning of the amino and hydroxyl groups.
Uniqueness
4-Aminopentane-1,2-diol is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and interactions compared to its analogs. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
381718-62-3 |
|---|---|
Molekularformel |
C5H13NO2 |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
4-aminopentane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c1-4(6)2-5(8)3-7/h4-5,7-8H,2-3,6H2,1H3 |
InChI-Schlüssel |
YFBHVTQPFSQXFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


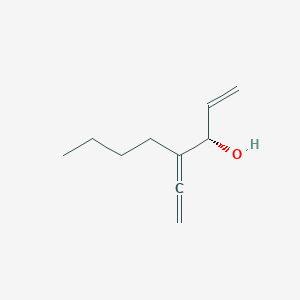
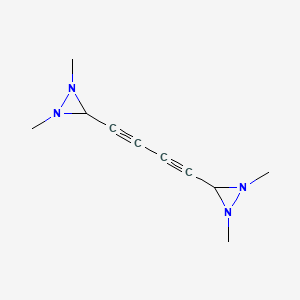
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)


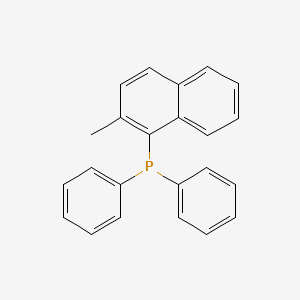
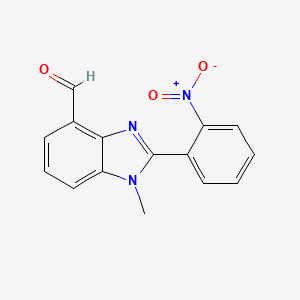
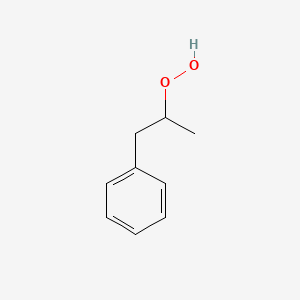
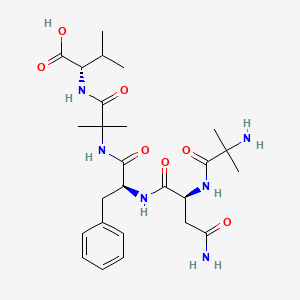
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
